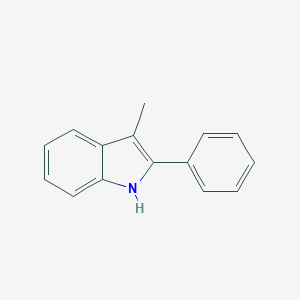
8-羟基喹啉-2-甲醛
概述
描述
8-Hydroxyquinoline-2-carboxaldehyde (HQC) is an aromatic heterocyclic compound with a wide range of uses in scientific research, including in the synthesis of various organic compounds, as well as in biochemical and physiological studies. HQC is a highly reactive and versatile molecule, and its properties make it an important tool for scientists in many fields.
科学研究应用
抗菌活性
含有 8-羟基喹啉 (8-HQ) 核的化合物,如 8-羟基喹啉-2-甲醛,表现出广泛的生物活性,包括抗菌作用 . 这使它们在开发新型抗菌剂方面具有价值。
抗癌活性
8-羟基喹啉-2-甲醛及其衍生物已显示出有希望的抗癌特性 . 它们可用于开发具有良好疗效和低毒性的强效先导化合物,用于癌症治疗 .
抗真菌活性
除了它们的抗菌和抗癌特性外,8-羟基喹啉-2-甲醛化合物还表现出抗真菌作用 . 这种广泛的生物活性使它们成为进一步研究和潜在治疗应用的有吸引力的对象。
螯合剂
羟基与杂环氮的紧密接近使 8-羟基喹啉-2-甲醛成为良好的单质子双齿螯合剂 . 它们与多种金属离子形成四配位和六配位络合物,包括 Cu 2+、Zn 2+、Bi 2+、Mn 2+、Mg 2+、Cd 2+、Ni 2+、Fe 3+ 和 Al 3+ .
2OG 氧合酶亚家族的抑制剂
据报道,8-羟基喹啉-2-甲醛是 2OG 氧合酶亚家族的有效广谱抑制剂,这些亚家族被认为是各种人类疾病的有希望的治疗生物靶点 .
脂肪量和肥胖相关蛋白 (FTO) 的抑制剂
8-羟基喹啉-2-甲醛已被证实为 FTO 的细胞活性抑制剂,FTO 是一种 2OG 依赖性 N-甲基核酸脱甲基酶,它作用于包括 3-甲基胸腺嘧啶、3-甲基尿嘧啶和 6-甲基腺嘌呤在内的底物 .
AlkB 的配体
8-羟基喹啉-2-甲醛也据报道是 AlkB 的配体,AlkB 属于 Fe (II)/2OG 依赖性双加氧酶超家族,并氧化脱甲基化 DNA 底物 .
络合剂的合成
作用机制
Target of Action
8-Hydroxyquinoline-2-carboxaldehyde (8-HQC) is a complexing agent that primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . It also has a strong chelating effect on Fe (II), suggesting its function as a siderophore .
Mode of Action
8-HQC interacts with its targets by inhibiting the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) . FTO is a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .
Biochemical Pathways
The action of 8-HQC affects the biochemical pathways involving 2OG-dependent enzymes. These enzymes play crucial roles in epigenetic processes . The inhibition of these enzymes by 8-HQC can lead to changes in the methylation status of nucleic acids, affecting gene expression and cellular functions .
Pharmacokinetics
It is known that the compound iox1, which is structurally similar to 8-hqc, suffers from low cell permeability
Result of Action
The inhibition of 2OG-dependent enzymes by 8-HQC can lead to changes in the methylation status of nucleic acids . This can affect gene expression and cellular functions, potentially leading to therapeutic effects in various diseases . In addition, 8-HQC has demonstrated the ability to inhibit the growth of prostate cancer cells .
Action Environment
The action of 8-HQC can be influenced by environmental factors. For example, the presence of water can cause fluorescence quenching in certain derivatives of 8-HQC . This suggests that the compound’s action, efficacy, and stability may be affected by the hydration status of its environment.
安全和危害
未来方向
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
生化分析
Biochemical Properties
8-Hydroxyquinoline-2-carboxaldehyde is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used in the preparation of 8-hydroxy-2-quinoline-1-aminopyrene by Schiff-base reaction with 1-aminopyrene . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of 8-Hydroxyquinoline-2-carboxaldehyde on cells are diverse and context-dependent. For example, it has been reported to show promising antiproliferative potency and high selectivity toward ovarian cancer cells . It influences cell function by impacting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Hydroxyquinoline-2-carboxaldehyde exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are dependent on the biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinoline-2-carboxaldehyde can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinoline-2-carboxaldehyde can vary with different dosages in animal models. For instance, it has been shown to suppress the growth of prostate cancer cells implanted in athymic nu/nu mice . The specific effects can depend on the dosage and the specific animal model used.
Metabolic Pathways
8-Hydroxyquinoline-2-carboxaldehyde is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
8-Hydroxyquinoline-2-carboxaldehyde is transported and distributed within cells and tissues in a manner that depends on the specific cellular context. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 8-Hydroxyquinoline-2-carboxaldehyde and its effects on activity or function can vary depending on the specific cellular context. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
8-hydroxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344771 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14510-06-6 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 8-Hydroxyquinoline-2-carboxaldehyde frequently acts as a precursor for Schiff base ligands. These ligands, often formed by reaction with aroylhydrazines, chelate metal ions like Cu(II), Ni(II), and various lanthanides. [, , , ] The resulting metal complexes have demonstrated various activities, including:
- DNA Intercalation: These complexes can intercalate into DNA, potentially interfering with DNA replication and transcription. This mechanism suggests potential applications as anticancer agents. [, , , ]
- Metal Chelation: Some derivatives, like 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ), show strong chelation abilities towards metals like copper, zinc, iron, and aluminum. This property makes them potentially useful for treating diseases associated with metal dyshomeostasis, such as Alzheimer's disease. []
- Antioxidant Activity: Certain metal complexes, particularly those containing active phenolic hydroxyl groups, exhibit strong scavenging effects on hydroxyl and superoxide radicals, indicating potential antioxidant properties. []
A:
- Spectroscopic Data: Characterization typically involves techniques like IR, 1H NMR, and ESI-MS. For specific data, refer to individual research articles. [, , ]
- Electrospun fibers: Chitosan Schiff base derivatives of 8-hydroxyquinoline-2-carboxaldehyde blended with polylactide create fibers with antibacterial and anticancer properties. []
- Chitosan films: Polyethers with 8-hydroxy-2-quinolinylimine end groups, prepared using 8-hydroxyquinoline-2-carboxaldehyde, show potential for remedying iron deficiency in plants and are compatible with chitosan films for controlled release. []
ANone: While 8-hydroxyquinoline-2-carboxaldehyde itself is not typically used as a catalyst, its metal complexes may exhibit catalytic activity, although this area requires further investigation.
ANone: Computational methods, such as Density Functional Theory (DFT), are used to:
- Predict Binding Energies: DFT calculations help determine the binding energies of metal ions with 8-hydroxyquinoline-2-carboxaldehyde derivatives, aiding in the design of metal chelators. []
- Molecular Docking: This technique helps visualize and understand the interaction mechanism between 8-hydroxyquinoline-2-carboxaldehyde-based complexes and their biological targets, such as proteins involved in disease pathways. []
ANone: SAR studies reveal that modifications to the 8-hydroxyquinoline-2-carboxaldehyde scaffold influence activity:
- Aryl substituents: The nature of the substituent on the aroylhydrazine moiety affects DNA binding affinity and antioxidant activity. Electron-donating groups generally enhance these properties. []
- Phenolic hydroxyl group: This group contributes significantly to antioxidant activity, particularly in scavenging hydroxyl radicals. []
- N-heteroaromatic substituents: These groups enhance superoxide radical scavenging activity. []
ANone: Research on 8-hydroxyquinoline-2-carboxaldehyde and its derivatives bridges several disciplines:
- Chemistry: Synthetic methods are developed for new derivatives, and their structural characterization is performed. [, ]
- Biology: Studies focus on the biological activity of the compounds, including their interaction with DNA, metal chelation properties, and effects on cell lines. [, , ]
- Materials Science: Researchers are exploring the incorporation of these compounds into various materials, like electrospun fibers and films, for applications in biomedicine and agriculture. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

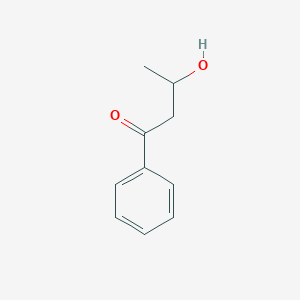

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
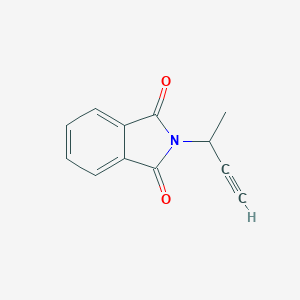

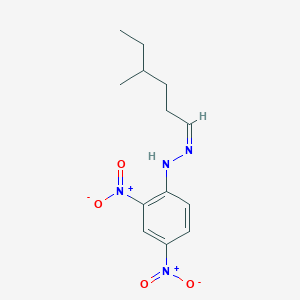

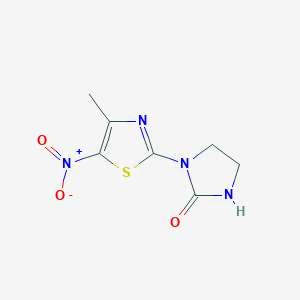
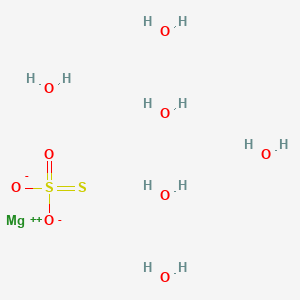
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)



